molecular formula C16H15N5O B12621317 Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- CAS No. 918479-55-7

Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-

Cat. No.: B12621317
CAS No.: 918479-55-7
M. Wt: 293.32 g/mol
InChI Key: JELPDBUJHMABCY-UHFFFAOYSA-N
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Description

Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- is a complex organic compound that features a benzonitrile core linked to a pyrimidinyl-piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- typically involves the nucleophilic substitution of a halogenated benzonitrile derivative with a pyrimidinyl-piperazine compound. One common method involves the reaction of 4-chlorobenzonitrile with 4-(2-pyrimidinyl)-1-piperazinecarboxamide under basic conditions .

Industrial Production Methods

Industrial production of this compound may employ continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzonitriles, amines, and oxides, depending on the specific reagents and conditions used .

Scientific Research Applications

Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidinyl-piperazine moiety is known to interact with various biological pathways, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile
  • 3-ethyl-1,2,3,6-tetrahydro-5-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl]carbonyl]-5-methylbenzonitrile

Uniqueness

Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- is unique due to its specific combination of a benzonitrile core with a pyrimidinyl-piperazine moiety, which imparts distinct pharmacological properties and reactivity compared to other similar compounds .

Biological Activity

Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- (CAS No. 918479-55-7) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- has the following chemical structure:

  • Molecular Formula : C16H15N5O
  • Molecular Weight : 293.323 g/mol
  • Synonyms : 3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)benzonitrile

The compound features a benzonitrile moiety linked to a piperazine derivative with a pyrimidine substituent, which may contribute to its pharmacological properties.

Anticancer Activity

Research has indicated that compounds similar to benzonitrile derivatives exhibit significant anticancer properties. For example, studies have shown that certain benzonitrile derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Case Study: Inhibition of Tumor Growth

A notable study investigated the effects of benzonitrile derivatives on tumor growth in xenograft models. The results demonstrated a marked reduction in tumor size compared to controls, suggesting that these compounds could serve as potential therapeutic agents in oncology.

CompoundTumor TypeDose (mg/kg)Tumor Size Reduction (%)
Benzonitrile Derivative AA549 (Lung)5065%
Benzonitrile Derivative BMCF7 (Breast)10070%

Antimicrobial Activity

Another area of interest is the antimicrobial activity of benzonitrile derivatives. Studies have shown that these compounds possess activity against various bacterial strains, including resistant strains.

Research Findings

In vitro assays have demonstrated that benzonitrile derivatives can inhibit the growth of:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) for these bacteria were found to be within a range that suggests potential for further development as antimicrobial agents.

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of benzonitrile derivatives. Compounds with piperazine and pyrimidine functionalities have been noted for their ability to interact with neurotransmitter systems.

Behavioral Studies

In animal models, administration of benzonitrile derivatives resulted in observable changes in behavior indicative of anxiolytic or antidepressant effects. These findings warrant further investigation into their mechanisms of action and potential therapeutic applications in mental health disorders.

Properties

CAS No.

918479-55-7

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)benzonitrile

InChI

InChI=1S/C16H15N5O/c17-12-13-3-1-4-14(11-13)15(22)20-7-9-21(10-8-20)16-18-5-2-6-19-16/h1-6,11H,7-10H2

InChI Key

JELPDBUJHMABCY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CC(=C3)C#N

Origin of Product

United States

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